molecular formula C11H11F3O2S B14050456 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14050456
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: JAUUTSWXHJLFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2S This compound is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-(methylthio)phenol with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy or methylthio groups are replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Wirkmechanismus

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the trifluoromethoxy group. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one: Another positional isomer with the trifluoromethoxy group at the 4-position. This variation can affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11F3O2S

Molekulargewicht

264.27 g/mol

IUPAC-Name

1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)6-8-9(16-11(12,13)14)4-3-5-10(8)17-2/h3-5H,6H2,1-2H3

InChI-Schlüssel

JAUUTSWXHJLFOF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC=C1SC)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.